Cas no 13586-68-0 (3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde)

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde structure
13586-68-0 structure
Product Name:3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
Numero CAS:13586-68-0
MF:C14H18O
MW:202.292124271393
CID:154763
PubChem ID:114659
Update Time:2025-04-19

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
    • 2-Propenal,3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-2-Propenal
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-Propenal
    • p-tert-butyl-2-methylcinnamaldehyde
    • (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-
    • Cinnamaldehyde, p-tert-butyl-alpha-methyl-
    • p-tert-butyl-.alpha.-methyl-Cinnamaldehyde
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-propena
    • 4-TERT-BUTYL CINNAMALDEHYDE
    • 4-tert-Butyl-ALPHA-methylcinnamaldehyde
    • 3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropenal
    • 3,4-(1,1-DIMETHYLETHYL)PHENYL-2-METHYL-2-PROPENAL
    • alpha-methyl-4-tert-butylcinnamaldehyde
    • 3-(p-tert.butyl-phenyl)-2-methyl-acrolein
    • AKOS017547844
    • ZZSXZEFWZXSQPX-UHFFFAOYSA-N
    • 13586-68-0
    • DTXSID7065546
    • 3-(4-tert.-butylphenyl)-2-methylprop-2-enal
    • 1-(p-tert.butylphenyl)-2-formyl-1-propene
    • 3-p-tertiary butylphenyl-2-methyl-prop-2-enal
    • 3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • DB-063102
    • Inchi: 1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3
    • Chiave InChI: ZZSXZEFWZXSQPX-UHFFFAOYSA-N
    • Sorrisi: O=CC(C)=CC1C=CC(=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 202.13584
  • Massa monoisotopica: 202.135765
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 0.959
  • Punto di ebollizione: 300.8°Cat760mmHg
  • Punto di infiammabilità: 125.2°C
  • Indice di rifrazione: 1.53
  • PSA: 17.07
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.